molecular formula C8H14N2O3 B1382878 2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole CAS No. 1803584-45-3

2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole

Cat. No.: B1382878
CAS No.: 1803584-45-3
M. Wt: 186.21 g/mol
InChI Key: CEQOEBLUKSBPND-UHFFFAOYSA-N
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Description

2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the diethoxyethyl group adds to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole typically involves the reaction of an amidoxime with an appropriate diethoxyethyl precursor. One common method includes the condensation of amidoximes with alkyl 2,2-dialkoxyacetates under solvent-free conditions . This reaction is usually carried out at elevated temperatures to ensure complete conversion to the desired oxadiazole.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory methods.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The diethoxyethyl group can be replaced by other functional groups under appropriate conditions.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For instance, substitution reactions can yield various substituted oxadiazoles, while oxidation reactions may produce oxadiazole derivatives with different oxidation states.

Scientific Research Applications

2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole involves its interaction with various molecular targets. The oxadiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. The combination of the diethoxyethyl group with the oxadiazole ring makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(1,1-diethoxyethyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-4-12-8(3,13-5-2)7-10-9-6-11-7/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQOEBLUKSBPND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)(C1=NN=CO1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole
Reactant of Route 3
2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole
Reactant of Route 4
2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole
Reactant of Route 5
2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole
Reactant of Route 6
2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole

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